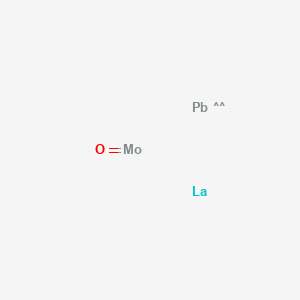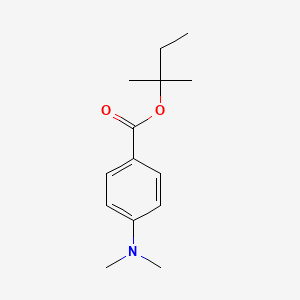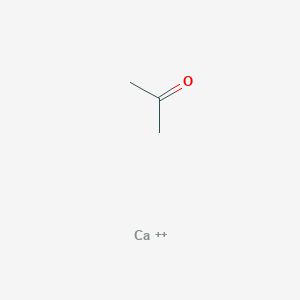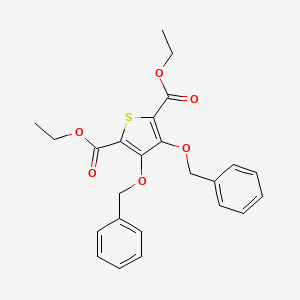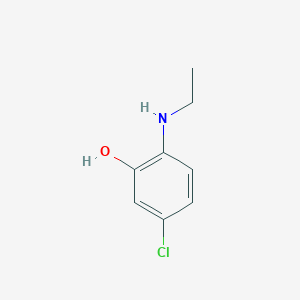
5-Chloro-2-(ethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(ethylamino)phenol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 5-position and an ethylamino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloro-2-(ethylamino)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(ethylamino)phenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation . The ethylamino group enhances its binding affinity to specific enzymes, making it a potent bioactive compound .
Comparación Con Compuestos Similares
5-Chloro-2-nitrophenol: A precursor in the synthesis of 5-Chloro-2-(ethylamino)phenol.
2-Ethylamino-5-chlorophenol: A structural isomer with similar reactivity.
5-Chloro-2-(methylamino)phenol: A derivative with a methylamino group instead of an ethylamino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
193958-71-3 |
|---|---|
Fórmula molecular |
C8H10ClNO |
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
5-chloro-2-(ethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |
Clave InChI |
QABHYOIAINXVGQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
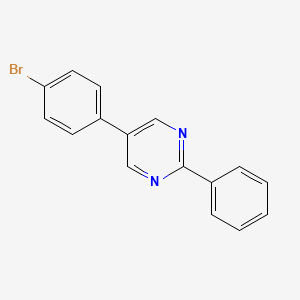
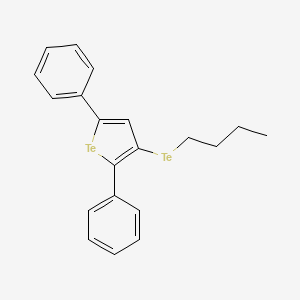
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
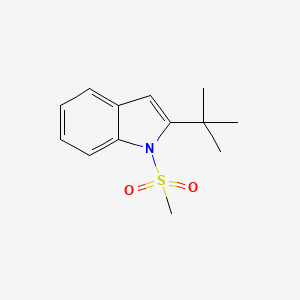
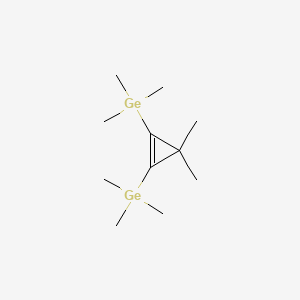
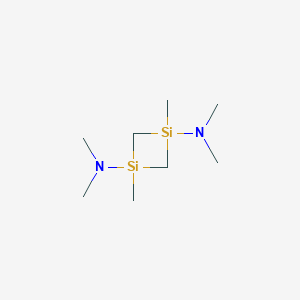
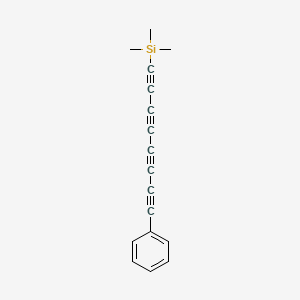
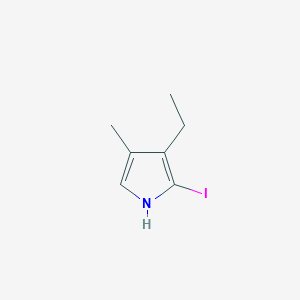
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
